Tomentosin

描述

This compound has been reported in Carpesium macrocephalum, Inula japonica, and other organisms with data available.

isolated from fresh Inula viscosa (Asteraceae) flowers; structure in first source

Structure

3D Structure

属性

IUPAC Name |

(3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h6,9,13-14H,3-5,7-8H2,1-2H3/t9-,13+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFIYMSJDDGDBQ-CUOATXAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1CCC(=O)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC=C1CCC(=O)C)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955274 |

Source

|

| Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33649-15-9 |

Source

|

| Record name | Xanthalongin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33649-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomentosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033649159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-3-methylidene-6-(3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of Tomentosin

An In-depth Technical Guide to the Chemical and Biological Properties of Tomentosin

Chemical Structure and Identification

This compound is a naturally occurring sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring.[1][2][3] It is primarily isolated from various plant species, particularly those belonging to the Asteraceae family, such as Inula viscosa (also known as Dittrichia viscosa).[2][4]

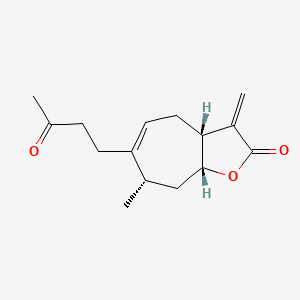

The precise chemical identity of this compound is defined by its systematic IUPAC name: (3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one .[4][5] Its chemical structure is depicted in the figure below.

This compound is also known by other synonyms, including 6-Deacetoxybritanlin G and Xanthalongi.[4]

| Identifier | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₃ | [4][5][6] |

| Molecular Weight | 248.32 g/mol | [4][5][6] |

| CAS Number | 33649-15-9 | [1][4][5][6] |

| ChEBI ID | CHEBI:9631 | [5] |

| PubChem CID | 155173 | [5] |

| SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--C(=C)C(=O)O2 | [4][5] |

Quantitative Biological Activity Data

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in numerous studies. A summary of these findings is presented below.

| Cell Line | Cancer Type | Treatment Duration | IC₅₀ Value (µM) | Reference(s) |

| HCT 116 | Colorectal Carcinoma | 48 hours | 13.30 ± 1.20 | [1] |

| HT-29 | Colorectal Carcinoma | 48 hours | 10.01 ± 1.56 | [1] |

| MG-63 | Osteosarcoma | 24 hours | ~40 | [5] |

| Raji | Burkitt's Lymphoma | 48 hours | 42.62 | [2] |

| PANC-1 | Pancreatic Cancer | 48 hours | 31.11 | [3] |

| MIA PaCa-2 | Pancreatic Cancer | 48 hours | 33.93 | [3] |

| MOLT-4 | Leukemia | 24 hours | 10 | [7] |

| SiHa | Cervical Cancer | 96 hours (4 days) | 7.10 ± 0.78 | [4] |

| HeLa | Cervical Cancer | 96 hours (4 days) | 5.87 ± 0.36 | [4] |

Experimental Protocols

The biological activities of this compound have been elucidated through various in vitro experiments. The following sections provide detailed methodologies for key assays cited in the literature.

Cell Viability and Cytotoxicity Assay (XTT Assay)

This protocol is used to determine the effect of this compound on the viability of cancer cells, allowing for the calculation of IC₅₀ values.

-

Cell Seeding: Cancer cell lines (e.g., HCT 116, HT-29) are cultured in appropriate media and conditions. Cells are then harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 1 x 10⁴ cells/well). Plates are incubated for 24 hours to allow for cell attachment.[1]

-

This compound Treatment: A stock solution of this compound is prepared in a suitable solvent like DMSO. A series of dilutions are made to achieve the desired final concentrations (e.g., 2.5 to 50 µM). The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only. The plates are then incubated for specific time periods (e.g., 24, 48, 72 hours).[1]

-

XTT Reagent Addition: Following the incubation period, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture is prepared and added to each well according to the manufacturer's instructions. The plates are incubated for an additional period (typically 2-4 hours) to allow for the conversion of the XTT reagent into a formazan (B1609692) product by metabolically active cells.

-

Data Acquisition and Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.[1]

Western Blot Analysis for Signaling Protein Expression

This protocol is employed to investigate how this compound affects the expression and phosphorylation levels of key proteins within signaling pathways like NF-κB and MAPK.[8][9]

-

Cell Lysis and Protein Extraction: Cells are treated with this compound as described above. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p65, IκBα, p-p38, p-JNK, total p38, total JNK) overnight at 4°C.[8][9]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software, often normalized to a loading control protein like β-actin or GAPDH.[6]

Visualization of Molecular Signaling Pathways

This compound exerts its anti-inflammatory and anti-cancer effects by modulating key cellular signaling pathways. One of its notable mechanisms is the inhibition of the TLR4/NLRP3 inflammasome pathway, which plays a critical role in inflammation.[4]

Caption: Inhibition of the TLR4/NLRP3 Inflammasome Pathway by this compound.

References

- 1. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]

- 9. Suppressive effect of this compound on the production of inflammatory mediators in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tomentosin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomentosin, a sesquiterpene lactone, has garnered significant scientific interest for its potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification from plant matrices, and a summary of its known biological activities with a focus on its modulation of key signaling pathways. Quantitative data is presented in structured tables for clear comparison, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in various species of the Asteraceae family. The most prominent and widely studied source is Inula viscosa (also known as Dittrichia viscosa). Other notable plant sources include:

-

Carpesium macrocephalum

-

Cremanthodium potaninii

-

Dittrichia graveolens

-

Inula japonica

-

Inula lineariifolia

-

Pulicaria undulata

-

Viguiera tucumanensis

-

Xanthium strumarium

-

Xanthium sibiricum

-

Zaluzania montagnifolia

The concentration of this compound can vary significantly depending on the plant species, geographical location, and the part of the plant used for extraction (e.g., leaves, aerial parts).

Plant Extraction and Purification of this compound

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification. The following sections detail a general yet comprehensive protocol based on successful reported methods.

Extraction

A common and effective method for extracting this compound from Inula viscosa involves a sequential solvent extraction process.

Experimental Protocol: Solvent Extraction of this compound from Inula viscosa

-

Plant Material Preparation: The aerial parts of Inula viscosa are collected and air-dried in a shaded, well-ventilated area until a constant weight is achieved. The dried plant material is then ground into a fine powder.

-

Defatting: The powdered plant material is first extracted with hexane (B92381) to remove nonpolar compounds such as fats and waxes.

-

Solvent-to-Solid Ratio: 10:1 (v/w) of hexane to dried plant material.

-

Procedure: The plant material is macerated in hexane at room temperature for 24-48 hours with occasional agitation. This process is typically repeated 3-5 times.

-

Outcome: The hexane extracts are discarded, and the plant residue is air-dried to remove any remaining hexane.

-

-

This compound Extraction: The defatted plant material is then extracted with a more polar solvent to isolate the sesquiterpene lactones, including this compound. Ethanol (B145695) is a commonly used solvent.

-

Solvent-to-Solid Ratio: 10:1 (v/w) of ethanol to defatted plant material.

-

Procedure: The defatted plant material is macerated in ethanol at room temperature for 48-72 hours with occasional agitation. This process is repeated 3-5 times.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.

-

An alternative and often more efficient method is Soxhlet extraction, which can be performed with solvents like dichloromethane (B109758) or ethanol.

Purification by Column Chromatography

The crude extract is a complex mixture of compounds. This compound is purified from this mixture using silica (B1680970) gel column chromatography.

Experimental Protocol: Silica Gel Column Chromatography for this compound Purification

-

Column Preparation: A glass column is packed with silica gel (70-230 mesh) using a slurry method with a nonpolar solvent such as chloroform (B151607) or a mixture of chloroform and a small amount of a slightly more polar solvent.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a mobile phase of increasing polarity. A common solvent system is a gradient of chloroform and acetone (B3395972).

-

Initial Mobile Phase: 100% Chloroform.

-

Gradient: The polarity is gradually increased by adding acetone to the chloroform. A typical gradient might be from 100:0 to 90:10 (chloroform:acetone, v/v).

-

-

Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. The fractions containing pure this compound are then combined.

-

Final Purification: The combined fractions are concentrated under reduced pressure to yield purified this compound. Further purification can be achieved by recrystallization.

A reported specific method for the isolation of this compound from Inula viscosa yielded a high purity product with an overall yield of 0.64% from the dried plant material.[1][2]

Quantitative Data

The following table summarizes the quantitative data related to the extraction and biological activity of this compound.

| Parameter | Plant Source | Solvent/Method | Value | Reference |

| Extraction Yield | Inula viscosa | Dichloromethane | Not specified | [1] |

| Inula viscosa | Dichloromethane (Soxhlet) | Not specified | [1] | |

| Inula viscosa | Ethanol | Not specified | [1] | |

| Inula viscosa | Ethanol (Soxhlet) | Not specified | [1] | |

| This compound Content | Inula viscosa (from Morocco) | Ethyl acetate (B1210297) extract | 22% - 64% of dry paste | [3] |

| Dittrichia viscosa (from Italy) | Not specified | 235.41 mg/g of extract | [4] | |

| Zaluzania montagnifolia (leaves) | Not specified | ~0.87% | [3] | |

| Purified Yield | Inula viscosa | Specific column chromatography | 0.64% | [1][2] |

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and anticancer activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Mechanism of Action:

-

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.

-

IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.

-

The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.

-

In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

-

This compound inhibits this pathway by preventing the degradation of IκBα , thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory mediators.

Anticancer Activity

This compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation, primarily through the modulation of the PI3K/Akt/mTOR signaling pathway . This pathway is often dysregulated in cancer, promoting cell survival and growth.

Mechanism of Action:

-

Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K).

-

PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

PIP3 recruits and activates Akt (also known as protein kinase B).

-

Activated Akt has several downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which promotes protein synthesis and cell growth. Akt also phosphorylates and inactivates pro-apoptotic proteins like Bad and promotes the activity of anti-apoptotic proteins like Bcl-2.

-

This compound inhibits the PI3K/Akt/mTOR pathway , leading to a decrease in cell proliferation and an increase in apoptosis. This is achieved by downregulating the expression of anti-apoptotic proteins (e.g., Bcl-2) and upregulating the expression of pro-apoptotic proteins (e.g., Bax and caspases).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant material.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and anticancer properties. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its extraction and purification, and an analysis of its mechanisms of action at the molecular level. The provided quantitative data and visual diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

References

The Biological Activity of Tomentosin: A Technical Guide for Researchers

An In-depth Examination of the Sesquiterpene Lactone's Anticancer and Anti-inflammatory Properties

Tomentosin, a naturally occurring sesquiterpene lactone found predominantly in plants of the Asteraceae family, such as Inula viscosa, has garnered significant scientific interest for its potent biological activities.[1][2] Extensive in vitro and in vivo studies have highlighted its promising therapeutic potential, primarily as an anticancer and anti-inflammatory agent.[1][3] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

This compound exerts its biological effects through a multifaceted approach, modulating key cellular processes involved in oncogenesis and inflammation. Its anticancer activities are attributed to its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest in various cancer cell lines.[4][5] Furthermore, this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[6][7] The underlying mechanisms of these activities involve the modulation of critical signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[1][8]

Quantitative Data on Biological Activity

The efficacy of this compound has been quantified in numerous studies, with IC50 values determined for a wide range of cancer cell lines and EC50 values for its anti-inflammatory effects. This data is summarized in the tables below to facilitate comparison and aid in experimental design.

Anticancer Activity of this compound: IC50 Values

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration |

| AGS | Gastric Cancer | 20 | Not Specified[9] |

| HCT 116 | Colorectal Cancer | 13.30 ± 1.20 | 48 hours[4] |

| HCT 116 | Colorectal Cancer | 8.51 ± 0.67 | 72 hours[4] |

| HT-29 | Colorectal Cancer | 10.01 ± 1.56 | 48 hours[4] |

| HT-29 | Colorectal Cancer | 9.91 ± 1.37 | 72 hours[4] |

| HeLa | Cervical Cancer | 5.87 ± 0.36 | 96 hours (4 days)[9] |

| SiHa | Cervical Cancer | 7.10 ± 0.78 | 96 hours (4 days)[9] |

| MCF-7 | Breast Cancer | 3.0 ± 0.1 to 31.9 ± 1.6 µg/mL | Not Specified[9] |

| MG-63 | Osteosarcoma | ~40 | 24 hours[6] |

| MOLT-4 | Leukemia | 10 | 24 hours[8] |

| PANC-1 | Pancreatic Cancer | 31.11 | 48 hours[10] |

| MIA PaCa-2 | Pancreatic Cancer | 33.93 | 48 hours[10] |

| Raji | Burkitt's Lymphoma | 42.62 | 48 hours[5] |

Anti-inflammatory Activity of this compound: EC50 Values

| Cytokine Inhibited | EC50 Value (µM) |

| IFNγ | 2.2 ± 0.5[9] |

| IL-1β | 0.5 ± 0.2[9] |

| IL-2 | 0.7 ± 0.8[9] |

Key Signaling Pathways Modulated by this compound

This compound's biological activities are underpinned by its ability to modulate several critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways and this compound's putative points of intervention.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Caption: this compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

The following section details the methodologies for key experiments cited in the study of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).[1]

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[1]

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[1]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[1]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]

- 4. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Tomentosin: A Deep Dive into its Anti-Inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tomentosin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its impact on key signaling pathways and the production of inflammatory mediators. This document synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer.[1] The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. This compound, isolated from various plants of the Asteraceae family, has demonstrated significant potential in this arena.[1] This guide will elucidate the core mechanisms of its action, providing a robust resource for its further investigation and potential therapeutic application.

Quantitative Data on Anti-inflammatory Efficacy

This compound exhibits a dose-dependent inhibitory effect on various markers of inflammation. The following tables summarize the key quantitative data from in vitro studies, primarily utilizing the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line as a model for inflammation.

| Mediator Inhibited | Cell Line | IC50 / EC50 Value | Reference |

| Nitric Oxide (NO) | RAW 264.7 | Not explicitly quantified in the provided search results, but significant inhibition is consistently reported. | [2][3] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | Not explicitly quantified in the provided search results, but significant inhibition is consistently reported. | [2][3] |

| Interleukin-1β (IL-1β) | Not Specified | EC50 = 0.5 ± 0.2 μM | [3] |

| Interleukin-2 (IL-2) | Not Specified | EC50 = 0.7 ± 0.8 μM | [3] |

| Interferon-γ (IFNγ) | Not Specified | EC50 = 2.2 ± 0.5 μM | [3] |

| Pro-inflammatory Cytokine | Cell Line | Effect of this compound | Reference |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | Significant reduction in release | [2] |

| Interleukin-6 (IL-6) | RAW 264.7 | Significant reduction in release | [2] |

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound intervenes in this pathway by:

-

Preventing IκBα Degradation: It inhibits the degradation of IκBα, thus keeping NF-κB inactive in the cytoplasm.[2]

-

Blocking NF-κB Nuclear Translocation: By preserving IκBα, this compound effectively prevents the p65 subunit of NF-κB from moving into the nucleus.[2]

This dual action leads to a significant downstream reduction in the expression of NF-κB-mediated pro-inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[2]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as p38 and c-Jun N-terminal kinase (JNK), also plays a pivotal role in the inflammatory cascade.[2] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of downstream targets that regulate the expression of inflammatory mediators.

This compound has been shown to suppress the phosphorylation of both p38 and JNK in LPS-stimulated macrophages.[2] This inhibition contributes to its overall anti-inflammatory effect by dampening the signaling cascade that leads to the production of inflammatory molecules.

Detailed Experimental Protocols

The following section provides detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory effects of this compound.

General In Vitro Anti-inflammatory Assay Workflow

Cell Culture and LPS Stimulation

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: Cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; from E. coli O111:B4) at a final concentration of 1 µg/mL for the desired time period (e.g., 6-24 hours depending on the endpoint).

Western Blot Analysis for iNOS, COX-2, and Phosphorylated Kinases

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are denatured in Laemmli buffer, separated on a 10% SDS-polyacrylamide gel, and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p38, phospho-JNK, IκBα, or p65. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression.

ELISA for TNF-α and IL-6

-

Sample Collection: Cell culture supernatants are collected after the treatment period and centrifuged to remove any cellular debris.

-

Assay Procedure: Commercially available ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions.

-

Principle: The assay typically involves the capture of the cytokine by a specific antibody coated on a 96-well plate, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate. A substrate solution is then added, and the resulting colorimetric change is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: The concentration of the cytokine in the samples is determined by comparison to a standard curve generated with recombinant cytokines.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: Cell culture supernatants are collected as described for the ELISA.

-

Assay Procedure: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Measurement: After a short incubation period at room temperature, the absorbance at 540 nm is measured using a microplate reader.

-

Quantification: The nitrite (B80452) concentration, which is a stable product of NO, is calculated from a standard curve prepared with sodium nitrite.

In Vivo Evidence

Preliminary in vivo studies have corroborated the anti-inflammatory effects of this compound observed in vitro. In a mouse model of acute lung injury induced by LPS, this compound treatment significantly reduced lung edema, decreased the infiltration of inflammatory cells, and suppressed the expression of pro-inflammatory markers by down-regulating the TLR4/NF-κB signaling pathway.[1] Furthermore, in a murine model of Parkinson's disease, this compound demonstrated neuroprotective effects by mitigating motor disturbances, reducing cellular damage, and lowering the levels of reactive oxygen species and pro-inflammatory mediators, again implicating the inhibition of the TLR4/NF-κB pathway.[1]

Conclusion and Future Directions

This compound is a promising natural compound with well-defined anti-inflammatory mechanisms centered on the inhibition of the NF-κB and MAPK signaling pathways. The in vitro and emerging in vivo data provide a strong foundation for its further development as a potential therapeutic agent for a variety of inflammatory conditions. Future research should focus on comprehensive preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Elucidating the precise molecular targets of this compound within these signaling cascades will be crucial for optimizing its therapeutic potential and for the rational design of novel anti-inflammatory drugs.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Tomentosin: A Technical Guide to its Discovery, Traditional Use, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomentosin, a naturally occurring sesquiterpene lactone, has a rich history rooted in traditional medicine, where plants from the Asteraceae family containing this compound have been utilized for their anti-inflammatory and anticancer properties.[1] This technical guide provides a comprehensive overview of the discovery of this compound, its traditional applications, and the modern scientific elucidation of its biological activities. We present detailed methodologies for its isolation and for key in vitro and in vivo assays that have been instrumental in characterizing its mechanism of action. Quantitative data on its cytotoxic effects are summarized, and its modulation of critical signaling pathways, including NF-κB, MAPK, and PI3K/Akt/mTOR, is detailed and visualized. This document serves as a core resource for researchers investigating the therapeutic potential of this compound.

Discovery and History in Traditional Medicine

This compound is a bioactive sesquiterpene lactone found in a variety of medicinal plants, particularly within the Asteraceae family.[2] Historically, several plant species containing this compound have been employed as traditional remedies for cancer and inflammatory conditions. For instance, Inula viscosa (also known as Dittrichia viscosa) has been used in Mediterranean folk medicine to treat ailments ranging from inflammatory conditions to cancer.[1][3][4][5] Similarly, the roots of Xanthium strumarium L. have been prepared as infusions or decoctions for their therapeutic properties.[1]

The first formal identification and isolation of this compound as a distinct chemical entity was from Carpesium macrocephalum and Cremanthodium potaninii.[1] Subsequent phytochemical studies have identified this compound as a major component in various Inula species, including Inula japonica, Inula sericophylla, and Inula hupehensis, confirming its prevalence in plants with a history of medicinal use.[1]

Isolation and Structure Elucidation

The purification of this compound from its natural sources is crucial for its pharmacological study. Modern methods allow for high-yield isolation, enabling detailed biological and chemical analysis.

Experimental Protocol: High-Yield Isolation from Inula viscosa

This protocol is adapted from a specific method developed for isolating this compound with high yield.[6]

-

Plant Material and Extraction:

-

Collect fresh aerial parts of Inula viscosa.

-

Air-dry the plant material in a shaded, well-ventilated area.

-

Grind the dried material into a fine powder.

-

Extract the powder with dichloromethane (B109758) using a Soxhlet apparatus to create a crude extract.[6]

-

-

Column Chromatography:

-

Concentrate the dichloromethane extract under reduced pressure to obtain a paste-like residue.

-

Prepare a silica (B1680970) gel column for chromatography.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Purification and Identification:

-

Combine the this compound-rich fractions and concentrate them.

-

Recrystallize the residue from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure this compound crystals.

-

Confirm the purity and identity of the isolated compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The yield from this specific method has been reported to be as high as 0.64%.[6]

-

Structure Elucidation Methodologies

The chemical structure of this compound (Chemical Formula: C₁₅H₂₀O₃) was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Identifies the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish detailed correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.

-

Quantitative Biological Data

This compound has demonstrated significant dose- and time-dependent cytotoxicity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of its potency.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration | Reference |

| AGS | Gastric Cancer | 20 µM | Not Specified | [7] |

| SiHa | Cervical Cancer | 7.10 ± 0.78 µM | 96 hours | [1] |

| HeLa | Cervical Cancer | 5.87 ± 0.36 µM | 96 hours | [1] |

| PANC-1 | Pancreatic Cancer | 31.11 µM | 48 hours | [1][8] |

| MIA PaCa-2 | Pancreatic Cancer | 33.93 µM | 48 hours | [1][8] |

| HepG2 | Hepatocellular Carcinoma | Varies (Dose/Time Dependent) | 24-72 hours | [9] |

| Huh7 | Hepatocellular Carcinoma | Varies (Dose/Time Dependent) | 24-72 hours | [9] |

Key Experimental Protocols for Biological Activity

The following protocols are foundational for assessing the anticancer effects of this compound in a laboratory setting.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the old medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on DNA content.

-

Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in a 60 mm dish. After 24 hours, treat with this compound for 24 or 48 hours.

-

Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

-

Analysis: Use cell cycle analysis software to model the data and determine the percentage of cells in the G0/G1, S, and G2/M phases. Studies show this compound induces G2/M phase arrest.[9]

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and is crucial for pathway analysis.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, NF-κB).[7][9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a gel imager or X-ray film.

In Vivo Antitumor Activity (Ehrlich Ascites Tumor Model)

This protocol outlines a method to assess the antitumor effects of this compound in a mouse model.[3]

-

Animal Model: Use healthy Balb/c mice.

-

Tumor Induction: Inoculate mice intraperitoneally with Ehrlich Ascites Tumor (EAT) cells (e.g., in 0.2 mL PBS).

-

This compound Administration: Administer this compound intraperitoneally at various doses (e.g., 25, 50, and 100 mg/kg) to the treatment groups.[3]

-

Monitoring: Monitor the mice for changes in body weight, tumor growth (ascitic fluid volume), and overall health.

-

Endpoint Analysis: After a set period, sacrifice the animals and collect ascitic fluid to measure tumor volume and viable tumor cell count. Tissues (liver, kidney, etc.) can be collected for histopathological examination and biochemical analysis (e.g., antioxidant enzyme activity).[3]

Molecular Mechanisms and Signaling Pathways

This compound exerts its anticancer and anti-inflammatory effects by modulating several key intracellular signaling pathways.

Induction of Apoptosis

This compound induces programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3).[7][9]

Caption: Apoptotic pathways activated by this compound.

Inhibition of NF-κB and MAPK Signaling

In inflammatory responses and cancer, the NF-κB and MAPK pathways are often constitutively active. This compound has been shown to suppress the activation of both pathways, leading to a reduction in the production of pro-inflammatory mediators (like TNF-α, IL-6) and the expression of genes involved in cell survival and proliferation.[1][9]

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Modulation of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer. This compound inhibits this pathway, leading to decreased cell proliferation and survival. By inhibiting Akt, this compound can also promote the activity of pro-apoptotic factors like FOXO3.

References

- 1. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. imrpress.com [imrpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Composition, Antioxidant Capacity, and Anticancerous Effects against Human Lung Cancer Cells of a Terpenoid-Rich Fraction of Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new specific method for isolation of this compound with a high yield from Inula viscosa (L.) and determination of its bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of cell cycle arrest and apoptosis by this compound in hepatocellular carcinoma HepG2 and Huh7 cells [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of Tomentosin

An In-depth Technical Guide on the Core Physical and Chemical Properties of Tomentosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring sesquiterpene lactone predominantly isolated from various plants of the Asteraceae family, such as Inula viscosa (also known as Dittrichia viscosa), Carpesium macrocephalum, and Xanthium sibiricum.[1][2] This bioactive molecule has garnered significant interest within the scientific community for its wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[3][4][5] Its mechanisms of action are multifaceted, involving the modulation of numerous critical cellular signaling pathways.[1] This document provides a comprehensive technical overview of the , its biological activities with quantitative data, detailed experimental protocols, and a visual representation of its key signaling pathways.

Physical and Chemical Properties

This compound is characterized as a solid powder.[4] Its structural and identifying properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀O₃ | [2][4][6][7] |

| Molecular Weight | 248.32 g/mol | [4][6][7] |

| Exact Mass | 248.14124450 Da | [4][6] |

| IUPAC Name | (3aR,7S,8aR)-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | [4][6] |

| CAS Number | 33649-15-9 | [4][7] |

| Appearance | Solid powder | [4] |

| InChI Key | AVFIYMSJDDGDBQ-CUOATXAZSA-N | [4][6] |

| SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--C(=C)C(=O)O2 | [6] |

| Storage (Powder) | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store dry and protected from light. | [4][7] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[5] | [5][7] |

Quantitative Biological Data

This compound has demonstrated significant dose-dependent cytotoxic and inhibitory activity across various experimental models.

Table 2.1: In Vitro Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Source(s) |

| MOLT-4 | Human Leukemia | 10 | 24 h | [1][8] |

| HeLa | Human Cervical Cancer | 5.87 ± 0.36 | 96 h | [1] |

| SiHa | Human Cervical Cancer | 7.10 ± 0.78 | 96 h | [1] |

| HCT 116 | Human Colorectal Cancer | 13.30 ± 1.20 | 48 h | [9] |

| HT-29 | Human Colorectal Cancer | 10.01 ± 1.56 | 48 h | [9] |

| PANC-1 | Human Pancreatic Cancer | 31.11 | 48 h | [5] |

| MIA PaCa-2 | Human Pancreatic Cancer | 33.93 | 48 h | [5] |

Table 2.2: In Vitro Enzyme Inhibition by this compound

| Enzyme | IC₅₀ (µM) | Inhibition Constant (Kᵢ) (µM) | Source(s) |

| Human Carbonic Anhydrase I (hCAI) | 5.00 ± 0.19 | 4.62 ± 0.10 | [10] |

| Human Carbonic Anhydrase II (hCAII) | 5.40 ± 0.26 | 5.22 ± 0.31 | [10] |

| Acetylcholinesterase (AChE) | 6.75 ± 0.208 | 3.75 ± 0.27 | [10] |

| Butyrylcholinesterase (BChE) | 6.67 ± 0.307 | 0.51 ± 0.11 | [10] |

| α-glucosidase | 26.61 ± 0.236 | 2.61 ± 0.71 | [10] |

| α-amylase | 26.89 ± 1.54 | - | [10] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting multiple intracellular signaling pathways critical to inflammation, cell survival, proliferation, and stress response.

Caption: this compound's anti-inflammatory signaling pathway.

Caption: this compound's multi-target anticancer pathways.

Caption: this compound's antioxidant Nrf2 activation pathway.

Experimental Protocols

This section details generalized methodologies for the isolation, characterization, and evaluation of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the aerial parts of plants like Inula viscosa. The following protocol is a generalized workflow based on common phytochemical methods.[10][11]

Caption: General workflow for this compound isolation.

-

Plant Material Preparation : Air-dry the collected plant material (e.g., leaves and stems of I. viscosa) in the shade and pulverize it into a fine powder.[12]

-

Extraction : Extract the powdered material with a suitable organic solvent such as dichloromethane or ethanol, using methods like maceration or a Soxhlet apparatus.[10]

-

Concentration : Filter the resulting solution to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude, paste-like extract.[13]

-

Chromatographic Separation : Subject the crude extract to column chromatography on a silica (B1680970) gel stationary phase.

-

Elution : Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.[11]

-

Fraction Analysis : Collect the eluted fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

Final Purification : Pool the this compound-rich fractions and subject them to further purification, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity (>98%).[10]

-

Structural Confirmation : Confirm the identity and purity of the isolated compound using spectroscopic methods like NMR and MS.[11][14]

In Vitro Cell Viability (MTT/XTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[9][15]

-

Cell Seeding : Seed cancer cells (e.g., HCT 116, MOLT-4) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]

-

Compound Treatment : Prepare serial dilutions of this compound in the culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 2.5 to 50 µM). Include a vehicle control (e.g., 0.1% DMSO).[9][15]

-

Incubation : Incubate the plates for specified time periods (e.g., 24, 48, or 72 hours).[9]

-

Reagent Addition : Add 20 µL of MTT solution (5 mg/mL) or 100 µL of XTT reaction solution to each well and incubate for an additional 2-4 hours at 37°C.[9][15]

-

Solubilization (for MTT) : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[15]

-

Data Acquisition : Measure the absorbance (Optical Density) at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Structural Elucidation Methods

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[16][17]

-

¹H NMR : Provides information on the number and chemical environment of protons, including their coupling patterns, which helps to establish the connectivity of the carbon skeleton.

-

¹³C NMR : Determines the number of non-equivalent carbons and their chemical types (e.g., C=O, C=C, CH, CH₂, CH₃).

-

2D NMR (COSY, HSQC) : These experiments are crucial for assigning specific proton and carbon signals and confirming the complete molecular structure by showing correlations between nuclei.[16][17]

-

-

Mass Spectrometry (MS) :

-

Method : High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is commonly used.[17]

-

Analysis : Provides the exact mass of the molecule, allowing for the determination of its elemental composition (C₁₅H₂₀O₃).[4] MS/MS fragmentation analysis can further confirm the structure by breaking the molecule into smaller, identifiable pieces.[12]

-

-

Infrared (IR) Spectroscopy :

-

Analysis : IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the γ-lactone carbonyl (C=O), ketone carbonyl (C=O), and carbon-carbon double bonds (C=C).[18]

-

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its well-defined physical and chemical properties, combined with a growing body of evidence on its biological activities, make it a compelling candidate for further preclinical and clinical development. The multi-target nature of this compound, capable of modulating key pathways such as NF-κB, PI3K/Akt, and Nrf2, underscores its potential to address complex diseases. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic utility of this potent sesquiterpene lactone.

References

- 1. Anticancer and Anti-Inflammatory Effects of this compound: Cellular and Molecular Mechanisms [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C15H20O3 | CID 155173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Apoptosis | TargetMol [targetmol.com]

- 8. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new specific method for isolation of this compound with a high yield from Inula viscosa (L.) and determination of its bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation, purification and partial characterization of a glycoside from the Jamaican ball moss plant (Tillandsia recurvata L.) [scirp.org]

- 13. youtube.com [youtube.com]

- 14. storage.imrpress.com [storage.imrpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

Tomentosin: A Technical Review of its Therapeutic Potential in Oncology and Inflammation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tomentosin, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, has emerged as a compelling bioactive compound with significant anti-inflammatory and anticancer properties.[1][2] This document provides a comprehensive technical overview of its mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its interaction with key cellular signaling pathways. The multifaceted activity of this compound, encompassing the induction of apoptosis, cell cycle arrest, and the suppression of pro-inflammatory cascades, positions it as a promising candidate for further therapeutic development.[1][3]

Anticancer Therapeutic Potential

This compound exhibits potent cytotoxic and antiproliferative effects across a diverse range of cancer cell lines.[4][5] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and proliferation.[1][6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound is a potent inducer of programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7]

-

Induction of Oxidative Stress: A primary event in this compound's action is the generation of intracellular Reactive Oxygen Species (ROS).[1][4][8] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.[2][4] In human gastric cancer cells (AGS), treatment with 20 μM this compound initiated apoptosis via an increase in ROS synthesis.[1][9] Similarly, in colorectal cancer cells (HCT 116 and HT-29), this compound treatment led to significant 1.40-fold and 1.26-fold increases in ROS levels, respectively.[4]

-

Mitochondrial Pathway Activation: The elevated ROS levels disrupt the mitochondrial membrane potential (MMP), leading to the release of cytochrome c.[2][4][10] This event is regulated by the Bcl-2 family of proteins; this compound upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2.[1][7][11] This cascade activates initiator caspase-9 and subsequently effector caspases-3 and -7, leading to the execution of apoptosis.[1][6][8]

-

Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, evidenced by the upregulation of markers such as GRP78, ATF6, and CHOP.[4][10] Prolonged ER stress is a known trigger for apoptosis.[12]

-

Cell Cycle Arrest: this compound consistently induces cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including melanoma, osteosarcoma, and Burkitt's lymphoma.[1][5][13] This arrest is associated with the downregulation of key cell cycle-related proteins such as Cyclins (e.g., Cyclin B1, Cyclin D1) and Cyclin-Dependent Kinases (CDKs, e.g., Cdk1, CDK2).[1] For instance, treating MG-63 osteosarcoma cells with 40 µM this compound for 48 hours increased the G2/M population from 25.24% to 49.53%.[13]

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by intervening in several critical signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival in many cancers.[1] this compound has been shown to inhibit the phosphorylation of Akt and mTOR, effectively suppressing this pro-survival signaling cascade in tumor cells, including human leukemia and gastric cancer cells.[1][6][11]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in both cell proliferation and apoptosis. This compound's effect can be context-dependent. While it suppresses the phosphorylation of p38 and JNK in the context of inflammation[14][15], it has been observed to increase the phosphorylation of ERK in hepatocellular carcinoma cells, which was linked to its effects on cell survival and cell cycle.[1]

-

JAK/STAT Pathway: this compound treatment can downregulate genes involved in the JAK/STAT pathway, further contributing to the inhibition of cancer cell proliferation and survival.[4][6]

Visualization of this compound's Anticancer Mechanisms

Caption: this compound-induced apoptotic signaling cascade.

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of this compound, represented by half-maximal inhibitory concentration (IC50) values, has been documented across numerous cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |

| MOLT-4 | Leukemia | 24 h | 10 | [11] |

| MG-63 | Osteosarcoma | 24 h | ~40 | [13] |

| PANC-1 | Pancreatic Cancer | 48 h | 31.11 | [8][16] |

| MIA PaCa-2 | Pancreatic Cancer | 48 h | 33.93 | [8][16] |

| RPMI-8226 | Multiple Myeloma | 48 h | 26.14 | [2] |

| HCT 116 | Colorectal Cancer | 72 h | 8.51 ± 0.67 | [2][4] |

| HT-29 | Colorectal Cancer | 72 h | 9.91 ± 1.37 | [2][4] |

| SiHa | Cervical Cancer | 4 days | 7.10 ± 0.78 | [1][2] |

| HeLa | Cervical Cancer | 4 days | 5.87 ± 0.36 | [1][2] |

Quantitative Data: Modulation of Molecular Targets

This compound treatment results in significant changes in the expression of key proteins and genes involved in apoptosis and cell cycle regulation.

| Cell Line(s) | Target | Effect of this compound | Pathway/Process Affected | Reference(s) |

| HCT 116, HT-29 | CASP3, CASP7, CASP8, CASP9, BAX | Upregulation | Apoptosis | [4][10] |

| MOLT-4, Huh7, HepG2 | Bcl-2 | Downregulation | Apoptosis | [1][11] |

| MOLT-4 | Cyclin D1 | Downregulation | Cell Cycle | [1][11] |

| Huh7, HepG2 | p-AKT | Downregulation | Cell Survival (PI3K/Akt) | [1] |

| Raji (BL) | BCL2A1, CDKN1A | Downregulation | Apoptosis | [5] |

| Raji (BL) | PMAIP1 (NOXA) | Upregulation | Apoptosis | [5] |

| HCT 116, HT-29 | GRP78, ATF6, CHOP, XBP1 | Upregulation | ER Stress | [4][10] |

Anti-inflammatory Therapeutic Potential

Chronic inflammation is closely linked with cancer development and other pathologies.[1][3] this compound demonstrates significant anti-inflammatory activity by inhibiting key pro-inflammatory mediators and their upstream signaling pathways.[14][17]

Mechanism of Action: Inhibition of Inflammatory Pathways

This compound's anti-inflammatory effects are primarily mediated by the suppression of the NF-κB and MAPK signaling pathways in macrophages.[1][14][15]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation.[18][19] In its inactive state, it is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[14][15] this compound prevents the degradation of IκBα, thereby blocking the nuclear translocation of p65 and shutting down the expression of NF-κB target genes like iNOS, COX-2, TNF-α, and IL-6.[7][14][15]

-

MAPK Pathway Inhibition: this compound also suppresses the LPS-induced phosphorylation of the MAP kinases p38 and JNK, which are also involved in the expression of inflammatory mediators.[14][15][17]

Visualization of this compound's Anti-Inflammatory Mechanism

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the therapeutic potential of this compound. Researchers should optimize conditions for specific cell lines and experimental setups.

Protocol: Cell Viability (MTT/XTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2][4]

-

Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%. Remove the old medium and add 100 µL of the this compound dilutions or control medium to the wells.[2][4]

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[4]

-

Reagent Addition:

-

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[7]

-

For XTT: Add 50 µL of activated XTT solution to each well and incubate for 2-4 hours.[2][4]

-

-

Data Acquisition:

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of this compound concentration to determine the IC50 value.[2]

Protocol: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[2]

-

Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate them by size.[2]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[2]

-

Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C. Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[2]

Visualization of a Typical Experimental Workflow

Caption: A typical workflow for in vitro investigation of this compound.

Conclusion and Future Perspectives

The collective preclinical evidence strongly supports the therapeutic potential of this compound as both an anticancer and anti-inflammatory agent. Its ability to induce apoptosis and cell cycle arrest in tumor cells, coupled with its capacity to suppress key inflammatory signaling pathways like NF-κB, highlights its multi-target capabilities.[1] While in vitro studies have been extensive, further in vivo investigations are necessary to evaluate its pharmacokinetic properties, bioavailability, and efficacy in animal models.[4][6][21] Future research should also explore its potential in combination therapies with standard chemotherapeutic agents to assess for synergistic effects and its potential to overcome drug resistance.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. research.monash.edu [research.monash.edu]

- 4. A sesquiterpene lactone, this compound, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits cell proliferation and induces apoptosis in MOLT-4 leukemia cancer cells through the inhibition of mTOR/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. This compound Displays Anti-Carcinogenic Effect in Human Osteosarcoma MG-63 Cells via the Induction of Intracellular Reactive Oxygen Species | MDPI [mdpi.com]

- 14. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]

- 15. Suppressive Effect of this compound on the Production of Inflammatory Mediators in RAW264.7 Cells [jstage.jst.go.jp]

- 16. This compound induces apoptosis in pancreatic cancer cells through increasing reactive oxygen species and decreasing mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Suppressive effect of this compound on the production of inflammatory mediators in RAW264.7 cells. | Semantic Scholar [semanticscholar.org]

- 18. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound induces apoptotic pathway by blocking inflammatory mediators via modulation of cell proteins in AGS gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. storage.imrpress.com [storage.imrpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tomentosin and the Induction of Apoptosis Pathways

Introduction

This compound, a sesquiterpenoid lactone derived from plants of the Asteraceae family, such as Inula viscosa, has emerged as a compound of significant interest in oncology research.[1] Its potent anti-inflammatory and anticancer properties have been demonstrated across a multitude of studies.[2][3] this compound exerts its antineoplastic effects by inhibiting cell proliferation and inducing programmed cell death (apoptosis) in a variety of cancer cell lines.[1][2] The pro-apoptotic mechanisms are multifaceted, involving the activation of both intrinsic and extrinsic apoptotic pathways, induction of cellular stress, and modulation of key survival signaling cascades.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, summarizes key quantitative data, and details standardized experimental protocols for its study.

Core Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis through a complex interplay of several cellular signaling pathways. The primary mechanisms involve the generation of reactive oxygen species (ROS), which triggers mitochondrial dysfunction and endoplasmic reticulum (ER) stress, ultimately converging on the activation of the caspase cascade.[1] Concurrently, it suppresses critical cell survival pathways, sensitizing cancer cells to apoptotic stimuli.

-

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress : A key initiating event in this compound's mechanism is the significant elevation of intracellular ROS levels.[4][6] This oxidative stress disrupts cellular homeostasis, damages macromolecules like DNA, and activates stress-response pathways that can lead to apoptosis.[2][4] In colorectal cancer cells, this compound treatment led to a 1.26 to 1.40-fold increase in ROS levels.[4]

-